molecular formula C14H11NO3 B14577352 2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione CAS No. 61547-14-6

2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione

Cat. No.: B14577352
CAS No.: 61547-14-6
M. Wt: 241.24 g/mol
InChI Key: UVCHDRLVTZQBGB-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is an organic compound with a unique structure that combines a hydroxyphenyl group with an indole-4,7-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione typically involves the reaction of 3-hydroxyphenylacetic acid with indole derivatives under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The indole-4,7-dione moiety can be reduced to form hydroquinone derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenyl and indole compounds.

Scientific Research Applications

2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and redox reactions, while the indole-4,7-dione moiety can interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylacetic acid: A related compound with a similar hydroxyphenyl group but lacking the indole-4,7-dione moiety.

    Indole-3-carbinol: Contains an indole structure but with different functional groups.

    Quinone derivatives: Compounds with similar redox properties due to the presence of quinone moieties.

Uniqueness

2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is unique due to its combination of a hydroxyphenyl group and an indole-4,7-dione moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

61547-14-6

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione

InChI

InChI=1S/C14H11NO3/c16-9-3-1-2-8(6-9)11-7-10-12(17)4-5-13(18)14(10)15-11/h1-3,6-7,15-16H,4-5H2

InChI Key

UVCHDRLVTZQBGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1=O)C=C(N2)C3=CC(=CC=C3)O

Origin of Product

United States

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